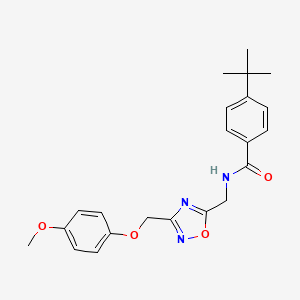

![molecular formula C21H18N4O2S B2975890 2-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide CAS No. 863593-62-8](/img/structure/B2975890.png)

2-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiazolopyrimidine is a hybrid molecule containing pyrimidine and thiazole heterocyclic rings . It’s found in several natural products and many synthetic molecules . There are several bioactive thiazolopyrimidines that possess anticancer activity .

Synthesis Analysis

Thiazolopyrimidine molecules have been prepared starting from various thiazoles . The reaction of thiazoles with thiourea yielded hybrid molecules in an excellent yield .Molecular Structure Analysis

The 2-pyridyl thiazolo[5,4-b]pyridine scaffold fits well into the ATP binding pocket of the PI3Kα kinase . It forms a hydrogen bond interaction with the Val851 residue of the hinge region and a water bridge with Typ836 and Asp810 .Chemical Reactions Analysis

Thiazolopyrimidines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . All of these N-heterocyclic compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolopyrimidines can be determined using various spectroscopic techniques . For example, the yield, melting point, and NMR data can provide valuable information about the compound .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new anticancer drugs . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Antibacterial Activity

High antibacterial activities of these compounds have been demonstrated . This makes them potential candidates for the development of new antibacterial drugs .

Anti-inflammatory Activity

These compounds have also shown high anti-inflammatory activities . This suggests their potential use in the treatment of inflammatory diseases .

Antioxidant Activity

Thiazolo[4,5-b]pyridines exhibit high antioxidant activities . This property can be harnessed in the development of drugs for diseases caused by oxidative stress .

Antimicrobial Activity

Thiazolo[4,5-b]pyridines have been reported to exhibit antimicrobial activities . This makes them potential candidates for the development of new antimicrobial drugs .

Antifungal Activity

Thiazolo[4,5-b]pyridines have also been reported to exhibit antifungal activities . This suggests their potential use in the treatment of fungal infections .

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit enzymes such as collagen prolyl-4-hydroxylase and DNA gyrase . These enzymes play crucial roles in collagen biosynthesis and DNA replication, respectively.

Mode of Action

It can be inferred that the compound interacts with its target enzyme, leading to inhibition of the enzyme’s activity .

Biochemical Pathways

Inhibition of collagen prolyl-4-hydroxylase would affect collagen biosynthesis , and inhibition of DNA gyrase would affect DNA replication . These effects could lead to downstream effects on cellular growth and proliferation.

Result of Action

Inhibition of collagen prolyl-4-hydroxylase could potentially lead to decreased collagen biosynthesis , and inhibition of DNA gyrase could potentially lead to inhibition of DNA replication . These effects could have implications for cellular growth and proliferation.

Eigenschaften

IUPAC Name |

2-ethoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2S/c1-3-27-19-15(8-5-11-22-19)18(26)24-16-9-4-7-14(13(16)2)20-25-17-10-6-12-23-21(17)28-20/h4-12H,3H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUVHFDZWRUJQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[[2-[[(5E)-5-indol-3-ylidene-4-(2-methoxyethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2975810.png)

![[2-(Benzoylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2975815.png)

![5-Bromo-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]furan-2-carboxamide](/img/structure/B2975818.png)

![N-[2-hydroxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide hydrochloride](/img/structure/B2975821.png)

![Methyl 2-(allylthio)-5-(4-isopropylphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2975823.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2975825.png)

![8-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2975827.png)

![N-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2975830.png)